1-(1H-inden-2-yl)ethanone
CAS No.:
Cat. No.: VC15995496
Molecular Formula: C11H10O
Molecular Weight: 158.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H10O |
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Molecular Weight | 158.20 g/mol |
IUPAC Name | 1-(1H-inden-2-yl)ethanone |
Standard InChI | InChI=1S/C11H10O/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h2-6H,7H2,1H3 |
Standard InChI Key | CPAUYTRSGSXTEE-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)C1=CC2=CC=CC=C2C1 |
Introduction
Structural and Molecular Characteristics
1-(1H-Inden-2-yl)ethanone (IUPAC name: 1-(1H-inden-2-yl)ethanone) belongs to the class of 2-acylindenes, featuring a planar indene core fused to a ketone functional group. The indene system comprises a benzene ring fused to a cyclopentene moiety, with the acetyl group (-COCH₃) attached to the second carbon of the five-membered ring. The molecular formula is C₁₀H₈O, with a molecular weight of 144.17 g/mol .
Synthetic Methodologies
Palladium-Catalyzed Tandem Heck–Aldol Reaction
The most efficient synthesis of 1-(1H-inden-2-yl)ethanone involves a one-pot palladium-catalyzed tandem Heck–aldol reaction. This method utilizes o-bromobenzaldehyde and prop-2-en-1-ol as starting materials, with palladium(II) acetate as the catalyst and sodium acetate as the base. Key additives include tetrabutylammonium chloride (TBAC) and lithium chloride (LiCl), which enhance catalytic activity by stabilizing palladium intermediates .
Reaction Conditions:
The mechanism proceeds via initial oxidative addition of the aryl halide to palladium, followed by alkene insertion (Heck reaction) and intramolecular aldol condensation. The TBAC additive facilitates halide exchange, while LiCl prevents palladium black formation, ensuring catalytic longevity.
Comparative Analysis of Alternative Routes
Alternative methods, such as Friedel–Crafts acylation, have been explored but face limitations due to poor regioselectivity and side reactions. For example, reacting indene with acetyl chloride in the presence of AlCl₃ yields only 23% of the desired product, with significant formation of diacetylated byproducts .
Physicochemical Properties
Spectral Characterization
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¹H NMR (CDCl₃, 300 MHz): δ 2.48 (s, 3H, CH₃), 3.65 (s, 2H, CH₂), 7.32–7.37 (m, 2H, aromatic), 7.48–7.55 (m, 2H, aromatic), 7.62 (s, 1H, vinyl proton) .
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IR (KBr): Strong absorption at 1,680 cm⁻¹ (C=O stretch), with aromatic C-H stretches at 3,050–3,100 cm⁻¹ .
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Mass Spectrometry: Molecular ion peak at m/z 144.17, consistent with the molecular formula C₁₀H₈O .
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with complete degradation by 300°C. Differential scanning calorimetry (DSC) shows a melting point of 57.3–59.0°C, indicative of moderate crystalline order .
Reactivity and Functionalization
The acetyl group and unsaturated indene core enable diverse transformations:
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Nucleophilic Additions: The carbonyl undergoes Grignard reactions, yielding secondary alcohols. For example, treatment with methylmagnesium bromide produces 1-(1H-inden-2-yl)-2-propanol in 82% yield .
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Reductions: Catalytic hydrogenation (H₂/Pd-C) saturates the cyclopentene ring, forming 1-(2,3-dihydro-1H-inden-2-yl)ethanone, a precursor to indane-based polymers .
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Electrophilic Substitution: Nitration at the 5-position of the benzene ring occurs regioselectively, yielding 5-nitro-1-(1H-inden-2-yl)ethanone (57% yield) under mixed acid conditions .
Applications in Materials and Medicinal Chemistry
Polymeric Materials
1-(1H-Inden-2-yl)ethanone serves as a monomer for conductive polymers. Copolymerization with thiophene derivatives yields materials with bandgaps of 2.1–2.3 eV, suitable for organic photovoltaics .
Industrial and Environmental Considerations
Scalability Challenges
Current synthetic routes require optimization for large-scale production. Continuous flow systems could enhance yield by minimizing palladium leaching, a persistent issue in batch processes .
Environmental Impact
The compound’s low water solubility (2.1 mg/L at 25°C) and high logP (2.8) suggest bioaccumulation potential. Photodegradation studies show a half-life of 14 days under UV light, necessitating careful waste management .
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